![molecular formula C24H24N4O2 B2853876 N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251698-70-0](/img/structure/B2853876.png)
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
Pyridopyrimidine derivatives, including F3222-5521, have been studied for their anticancer properties. They target various cancer-related pathways and enzymes, such as tyrosine kinases, which are critical for cell signaling and growth . By inhibiting these pathways, compounds like F3222-5521 can potentially halt the proliferation of cancer cells.
Antibacterial Agents
Research has indicated that pyridopyrimidine compounds exhibit antibacterial activity. F3222-5521 could be developed as a novel antibacterial agent, particularly against drug-resistant strains, by disrupting bacterial DNA synthesis or protein function .
CNS Depressants
Compounds with a pyridopyrimidine structure have shown CNS depressive effects, which could be beneficial in the treatment of disorders such as anxiety and epilepsy. F3222-5521 may act on central nervous system receptors to produce a calming effect .
Anticonvulsant Applications
The pyridopyrimidine moiety is associated with anticonvulsant activity. F3222-5521 could be explored for its potential to prevent or reduce the frequency of seizures in conditions like epilepsy .
Anti-inflammatory and Analgesic Effects
Pyridopyrimidine derivatives have been recognized for their anti-inflammatory and analgesic effects. F3222-5521 could be investigated for its efficacy in reducing inflammation and pain, possibly by inhibiting inflammatory cytokines or pathways .
Antihypertensive Potential
The structural features of pyridopyrimidine compounds suggest they could be effective in lowering blood pressure. F3222-5521 might be able to relax blood vessels or decrease heart rate, contributing to its antihypertensive potential .
Antifibrotic Activity
Some pyridopyrimidine derivatives have shown promise in the treatment of fibrotic diseases. F3222-5521 could be studied for its ability to inhibit the deposition of fibrous tissue, which is a hallmark of chronic diseases like liver cirrhosis .
Material Science Applications
Beyond biomedical applications, pyridopyrimidine derivatives like F3222-5521 could have utility in material science. Their chemical structure may lend them properties useful in the fabrication of electronic components such as light-emitting diodes (LEDs) .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
As such, its bioavailability, half-life, and clearance rate are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “F3222-5521” is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-19(18-8-6-5-7-9-18)13-28(23(22)24(27)30)14-21(29)26-20-11-10-16(2)12-17(20)3/h5-13,15H,4,14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDDDQQWVWZMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

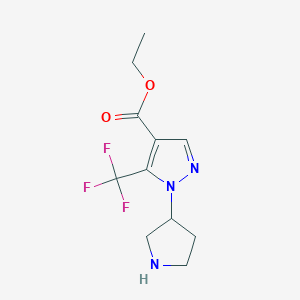
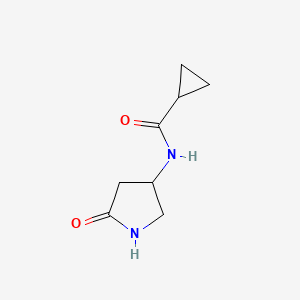
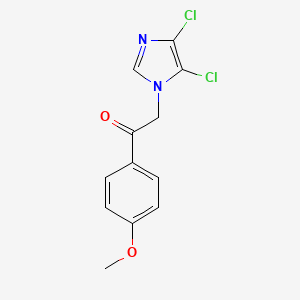
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
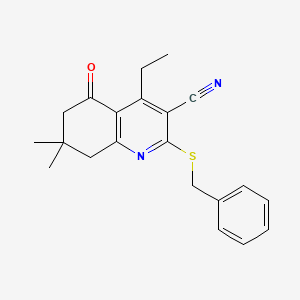
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)

![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
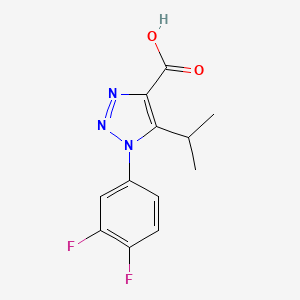
![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)